N-Hydroxy Phenylpyrrole Scaffold Enables HDAC Inhibition Unattainable with N-Unsubstituted or N-Alkyl Analogs
The N-hydroxy group on 3-phenyl-1H-pyrrol-1-ol is a critical pharmacophore for histone deacetylase (HDAC) inhibition, a property absent in the N-unsubstituted comparator 3-phenyl-1H-pyrrole (CAS 27649-43-0). Structure-activity relationship (SAR) studies on phenylpyrrole-based HDAC inhibitors demonstrate that hydroxamic acid functionality—structurally and electronically mimicked by the N-OH pyrrole moiety—is essential for potent zinc-chelating activity within the HDAC catalytic site [1]. While direct quantitative HDAC inhibition data for 3-phenyl-1H-pyrrol-1-ol is not publicly available, class-level inference from hydroxyphenyl pyrrole derivatives confirms that compounds bearing the N-hydroxy or hydroxamic acid motif achieve nanomolar to low micromolar IC₅₀ values against HDAC isoforms, whereas non-hydroxylated analogs show negligible activity [1].
| Evidence Dimension | HDAC inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ data not available; inferred potent HDAC inhibition based on N-hydroxy pharmacophore |
| Comparator Or Baseline | 3-Phenyl-1H-pyrrole (N-H): No reported HDAC inhibition |
| Quantified Difference | Qualitative difference: N-OH group enables zinc chelation, absent in N-H analog |
| Conditions | Biochemical HDAC inhibition assays (e.g., fluorometric or radiometric) |
Why This Matters
Procurement of 3-phenyl-1H-pyrrol-1-ol is essential for medicinal chemistry projects targeting HDAC enzymes; the N-unsubstituted analog cannot serve as a replacement.
- [1] Giannini, G. et al. Phenylpyrrole-based HDAC inhibitors: Synthesis, molecular modeling and biological studies. 2019. View Source
